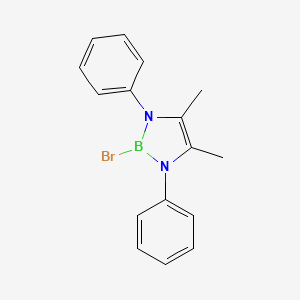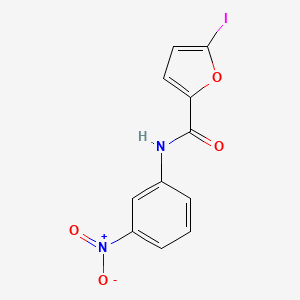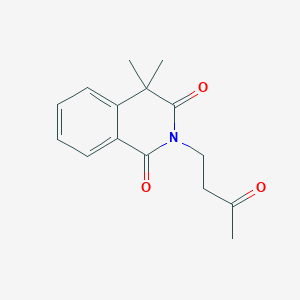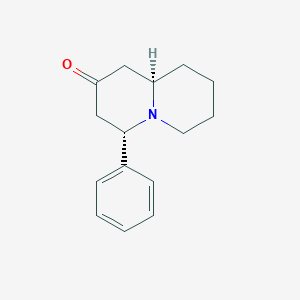
(4S,9aR)-4-Phenyloctahydro-2H-quinolizin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S,9aR)-4-Phenyloctahydro-2H-quinolizin-2-one is a complex organic compound with a unique structure that includes a quinolizidine core
Méthodes De Préparation
One common synthetic route involves the Diels-Alder reaction, followed by reduction and cyclization steps . Industrial production methods may vary, but they generally aim to optimize yield and purity through controlled reaction conditions and the use of specific catalysts.
Analyse Des Réactions Chimiques
(4S,9aR)-4-Phenyloctahydro-2H-quinolizin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atom in the quinolizidine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
(4S,9aR)-4-Phenyloctahydro-2H-quinolizin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (4S,9aR)-4-Phenyloctahydro-2H-quinolizin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
(4S,9aR)-4-Phenyloctahydro-2H-quinolizin-2-one can be compared with other similar compounds, such as:
Quinolizidine alkaloids: These compounds share the quinolizidine core but differ in their substituents and biological activities.
Piperidine derivatives: These compounds have a similar nitrogen-containing ring structure but differ in their overall molecular framework.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the phenyl group, which contribute to its distinct chemical and biological properties .
Propriétés
Numéro CAS |
63459-11-0 |
|---|---|
Formule moléculaire |
C15H19NO |
Poids moléculaire |
229.32 g/mol |
Nom IUPAC |
(4S,9aR)-4-phenyl-1,3,4,6,7,8,9,9a-octahydroquinolizin-2-one |
InChI |
InChI=1S/C15H19NO/c17-14-10-13-8-4-5-9-16(13)15(11-14)12-6-2-1-3-7-12/h1-3,6-7,13,15H,4-5,8-11H2/t13-,15+/m1/s1 |
Clé InChI |
GVLOLVDJXPJOEA-HIFRSBDPSA-N |
SMILES isomérique |
C1CCN2[C@H](C1)CC(=O)C[C@H]2C3=CC=CC=C3 |
SMILES canonique |
C1CCN2C(C1)CC(=O)CC2C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



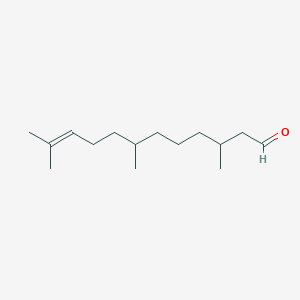

![Diethyl [bis(ethylsulfanyl)methyl]phosphonate](/img/structure/B14494448.png)
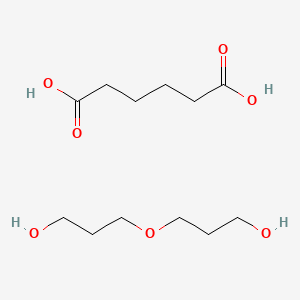


![2,4-Diphenyl-5H-[1]benzopyrano[4,3-b]pyridin-5-one](/img/structure/B14494471.png)

